molecular formula C7H8FNS B8657292 5-FLUORO-2-(METHYLSULFANYL)ANILINE

5-FLUORO-2-(METHYLSULFANYL)ANILINE

Cat. No. B8657292
M. Wt: 157.21 g/mol
InChI Key: FWOIXOUAYRBKLM-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

5-Fluoro-2-methylbenzothiazole was heated with ethylene glycol and 10N sodium hydroxide solution and the resulting thiol methylated using procedures similar to those described in Example 5, to give 5-fluoro-2-(methylthio)aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8](C)=[N:7][C:6]=2[CH:11]=1.[OH-].[Na+]>C(O)CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:9][CH3:8])=[C:6]([CH:11]=1)[NH2:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(N=C(S2)C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(N)C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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